Primidone-d5

Vue d'ensemble

Description

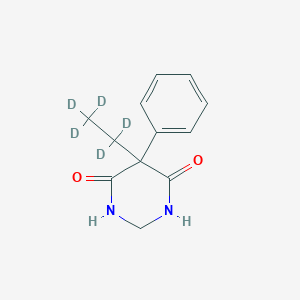

Primidone-d5 is an anticonvulsant . It is also known by alternate names such as 5-(Ethyl-d5)dihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione, Liskantin-d5, and Mylepsinum-d5 . It has a CAS Number of 73738-06-4, a molecular weight of 223.28, and a molecular formula of C12H9D5N2O2 .

Molecular Structure Analysis

The molecular formula of Primidone-d5 is C12H9D5N2O2 . This indicates that it consists of 12 carbon atoms, 9 hydrogen atoms, 5 deuterium atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Primidone-d5 undergoes various chemical reactions. For instance, in the context of LC-MS/MS quantification of antiepileptic drugs, sample preparation involves a protein precipitation step followed by dilution of the supernatant .Physical And Chemical Properties Analysis

Primidone-d5 is a white solid . It has a melting point of 275 - 279°C . It is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique

Certified Reference Material

Primidone-D5 is used as a certified reference material . It is available in a solution of 100 μg/mL in methanol . This makes it suitable for use in various analytical applications where precision and accuracy are of utmost importance .

Gas Chromatography (GC) and Liquid Chromatography (LC)

Primidone-D5 is suitable for use in gas chromatography (GC) and liquid chromatography (LC) . These are analytical techniques used to separate, identify, and quantify each component in a mixture of chemical substances .

Forensics and Toxicology

Primidone-D5 finds its application in the field of forensics and toxicology . It can be used in the detection and quantification of Primidone in biological samples for forensic investigations or toxicology studies .

Analytical Method Development and Validation

Primidone-D5 can be used for the analytical method development and method validation . It can be used during the commercial production of Primidone or for Abbreviated New Drug Application (ANDA) .

Quality Control Application

Primidone-D5 can be used in Quality Controlled (QC) applications . It can be used to ensure the quality of Primidone during its production .

Environmental Safety Studies

Primidone-D5 can be used in environmental safety studies . For example, it has been used in studies investigating the removal of Primidone from water using ozone-based advanced oxidation processes .

Mécanisme D'action

Target of Action

Primidone-d5, like its parent compound Primidone, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .

Mode of Action

Primidone-d5 acts by altering the transport of sodium and calcium ions across the cell membrane , thereby reducing the frequency of nerve firing . This action is believed to be responsible for its effect on convulsions and essential tremor .

Biochemical Pathways

Primidone-d5 is extensively metabolized in the liver, resulting in two primary metabolites: phenobarbital and phenylethylmalonamide (PEMA) . Both of these metabolites are pharmacologically active and contribute to the overall anticonvulsant activity of Primidone-d5 .

Pharmacokinetics

Primidone-d5 is rapidly absorbed after oral ingestion, with a bioavailability of over 90% . Its volume of distribution is 0.5-0.8 L/kg, and plasma protein binding is around 10% . The compound is extensively metabolized in the liver, and approximately 65% of an administered dose is excreted as unchanged primidone in urine . The plasma elimination half-life values in adults are 7-22 hours .

Result of Action

The primary result of Primidone-d5’s action is the reduction in the frequency of nerve firing , which can help manage conditions like grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor . By reducing the excitability of neurons, Primidone-d5 raises the seizure threshold, similar to phenobarbital .

Action Environment

The action of Primidone-d5 can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs can reduce the plasma elimination half-life values to 3-12 hours . Additionally, Primidone-d5, via its metabolite phenobarbital, is an enzyme inducer, and phenobarbital undergoes autoinduction, so its clearance can increase, which may require an upward dosage adjustment of Primidone-d5 .

Safety and Hazards

Primidone-d5 is highly flammable and harmful if swallowed . It is suspected of causing cancer and can cause damage to organs . Precautions include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMZLTXERSFNPB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486732 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Primidone-d5 | |

CAS RN |

73738-06-4 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

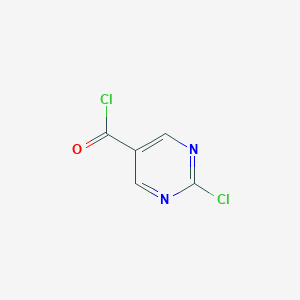

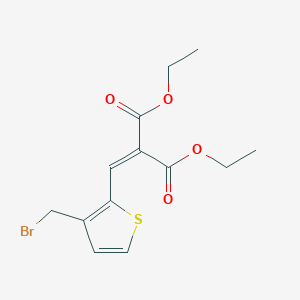

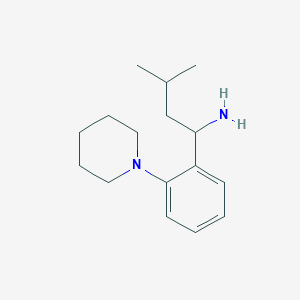

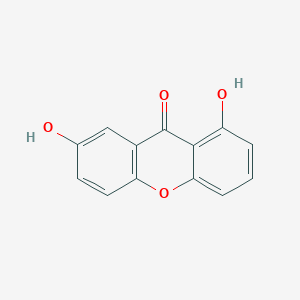

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)